molecular formula C11H12N2OS B1334604 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 95211-71-5

7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1334604
CAS RN: 95211-71-5
M. Wt: 220.29 g/mol
InChI Key: YSMXTYUERRJGMR-UHFFFAOYSA-N
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Description

The compound 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic molecule that has been the subject of various studies due to its potential biological activities and chemical properties. It is characterized by a fused ring system that includes a benzothiophene and a pyrimidinone moiety, which is of interest in medicinal chemistry for its structural complexity and versatility in chemical reactions .

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. A selective synthetic method has been developed for 2-alkylamino derivatives of the compound, which involves an aza-Wittig reaction followed by a reaction with aliphatic primary amines . Additionally, derivatives have been synthesized and characterized using spectral data, which were then evaluated for their antibacterial and antimycobacterial activities . Another study reported the synthesis of new bioactive derivatives starting from 3-amino-2-mercapto analogs of the compound, indicating the versatility of the core structure in synthetic chemistry .

Molecular Structure Analysis

The crystal and molecular structure of the compound has been determined using X-ray crystallography. It crystallizes in the monoclinic space group P21/c, and the structure is stabilized by various intermolecular interactions, including hydrogen bonding and π-π interactions . These interactions are crucial for understanding the compound's behavior in solid-state and may influence its biological activity.

Chemical Reactions Analysis

The compound and its derivatives have been used as intermediates in the synthesis of various heterocyclic systems. For instance, derivatives of the compound have been used to obtain a new heterocyclic system with a 1,3,4-thiadiazine ring . The presence of reactive functional groups in the molecule makes it a versatile intermediate for the preparation of bridgehead nitrogen polyheterocycles .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one are not detailed in the provided papers, the studies do suggest that the compound's derivatives exhibit a range of biological activities, including anti-inflammatory, CNS depressant, and antimicrobial activities . The compound's reactivity and the ability to form stable crystalline structures with defined molecular interactions are indicative of its potential utility in pharmaceutical applications.

Scientific Research Applications

Crystal Structure Analysis

The compound's crystal and molecular structure has been studied through X-ray characterization, highlighting its crystallization in a monoclinic space group. This research is significant for understanding the compound's physical and chemical properties (Ziaulla et al., 2012).

Synthesis of Bioactive Derivatives

Research has been conducted on the synthesis of new bioactive derivatives of this compound. These derivatives have shown promising biological activities, including anti-inflammatory and antimicrobial properties, which are important for pharmaceutical applications (Ashalatha et al., 2007).

Base Catalyzed Reactions

The compound has been used as a starting material in base-catalyzed reactions to synthesize various derivatives. This type of synthesis is significant for developing novel compounds with potential biological and pharmaceutical applications (Dai et al., 2011).

Antimicrobial Applications

Derivatives of this compound have been synthesized and tested for antimicrobial activities. This research is crucial for discovering new antimicrobial agents, which are increasingly important due to rising antibiotic resistance (Soliman et al., 2009).

Heterocyclic System Synthesis

Research has focused on synthesizing derivatives of the compound, contributing to the development of new heterocyclic systems. These systems are important for their potential use in various chemical and pharmaceutical applications (Sauter & Deinhammer, 1973).

Selective Synthesis Methods

Selective synthesis methods for this compound have been explored, showing its versatility as a building block for diverse chemical structures. This research is essential for the targeted synthesis of compounds with specific biological activities (Ding et al., 2005).

properties

IUPAC Name

7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-6-2-3-7-8(4-6)15-11-9(7)10(14)12-5-13-11/h5-6H,2-4H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMXTYUERRJGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20915066
Record name 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20915066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

95211-71-5
Record name 5,6,7,8-Tetrahydro-7-methyl[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95211-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095211715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20915066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Ziaulla, A Banu, SI Panchamukhi… - E-Journal of …, 2012 - downloads.hindawi.com
X-ray characterization of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno [2,3-d]pyrimidin-4[3H]one is described. The compound crystallizes in the monoclinic space group P2 1 /c with a=…
Number of citations: 6 downloads.hindawi.com
OY Shyyka, NT Pokhodylo, VA Palchykov… - Chemistry of …, 2020 - Springer
Cage-like amines with norbornane and adamantane frameworks were studied in a versatile, convenient one-pot green synthetic experiment for pyrimidine core annulation via cleavage …
Number of citations: 12 link.springer.com
NT Pokhodylo, VS Matiychuk, MD Obushak - Tetrahedron, 2008 - Elsevier
4,5-Disubstituted and 4-substituted alkyl 2-amino-thiophene-3-carboxylates react with triethyl orthoformate and sodium azide in acetic acid to yield new 2-(1H-tetrazol-1-yl)-4-R 1 -5-R 2 -…
Number of citations: 55 www.sciencedirect.com
NS Shetty, RS Lamani, IAM Khazi - Journal of chemical sciences, 2009 - Springer
Novel tricyclic thienopyrimidines (3, 5, 6, 9, 11, 12) and triazole fused tetracyclic thienopyrimidines (4a-c, 10a-c) were synthesized from precursors 2-amino-6-methyl-4,5,6,7-tetrahydro-1…
Number of citations: 86 link.springer.com
MB Kalashetti, AY Khan, N Deshapande… - World Journal of …, 2015 - wjpsonline.com
Novel tricyclic tetrahydro thienopyrimidines (4a-h) were prepared by a simple synthetic protocol from the corresponding 2-amino-3-cyanothiophenes (1a & 1b). The required precursors …
Number of citations: 2 wjpsonline.com
EA Sobh, MA Dahab, EB Elkaeed… - Journal of …, 2023 - Taylor & Francis
Depending on the pharmacophoric characteristics of EGFR inhibitors, a new thieno[2,3-d]pyrimidine derivative has been developed. Firstly, the potential inhibitory effect of the designed …
Number of citations: 2 www.tandfonline.com
B Muppu - 2010 - search.proquest.com
Objective: Drug discovery is a continuous process for many reasons like: a) the pathogenic organisms are known to develop resistance gradually against particular drugs, hence the …
Number of citations: 0 search.proquest.com

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